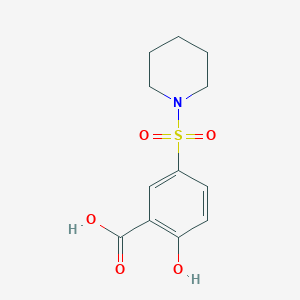
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid is an organic compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of a hydroxyl group, a piperidinylsulfonyl group, and a benzoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural features.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid has several scientific research applications :
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Métodos De Preparación
The synthesis of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid typically involves the following steps :
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzoic acid and piperidine.
Sulfonylation: The hydroxyl group of 2-hydroxybenzoic acid is sulfonylated using a sulfonyl chloride derivative in the presence of a base like pyridine or triethylamine.
Piperidinylation: The sulfonylated intermediate is then reacted with piperidine to introduce the piperidinylsulfonyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound with high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including :
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidinylsulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., sulfuric acid).
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid involves its interaction with molecular targets and pathways . The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, affecting their function. The piperidinylsulfonyl group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparación Con Compuestos Similares
2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid can be compared with similar compounds such as :
2-Hydroxybenzoic acid: Lacks the piperidinylsulfonyl group, resulting in different chemical and biological properties.
5-(Piperidin-1-ylsulfonyl)benzoic acid:
2-Hydroxy-5-(morpholin-4-ylsulfonyl)benzoic acid: Contains a morpholinylsulfonyl group instead of a piperidinylsulfonyl group, leading to differences in chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
2-hydroxy-5-piperidin-1-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-11-5-4-9(8-10(11)12(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8,14H,1-3,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPKNTKNJVPVPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
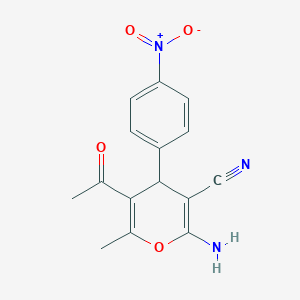
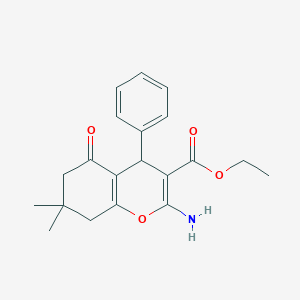
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B382031.png)
![7-methoxy-4-[2-(octadecyloxy)phenyl]-2(1H)-quinolinone](/img/structure/B382034.png)
![Ethyl 3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B382035.png)
![4-(1-Pyrrolidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382036.png)
![4-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B382038.png)
![N-(4-methoxyphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B382039.png)
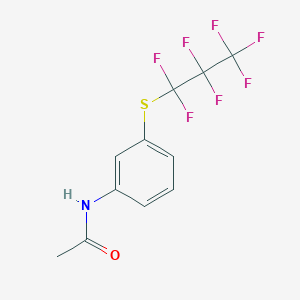
![4-[(1E)-1-[(4-METHYLBENZENESULFONAMIDO)IMINO]ETHYL]PHENYL 5-BROMOFURAN-2-CARBOXYLATE](/img/structure/B382043.png)
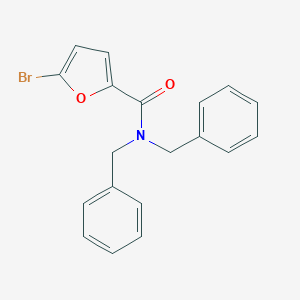
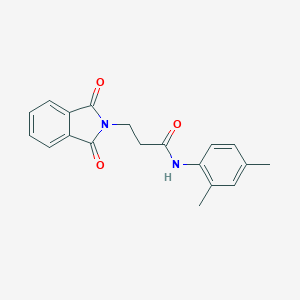
![5-[(1,1,2,2,3,3,3-Heptafluoropropyl)sulfonyl]-2-methoxyaniline](/img/structure/B382046.png)
![2-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B382047.png)
